Dpsgtc
Description
Dpsgtc is a biochemical reagent developed by Bretscher and Lutter in 1988 for tracking cell surface proteins resistant to protease digestion . Its structure comprises a sulfosuccinimidyl reactive group conjugated via a disulfide bond to an oligopeptide containing a tyrosine residue, which can be iodinated for radiolabeling . This design allows selective removal of the cell surface label using impermeant reducing agents (e.g., glutathione), enabling precise monitoring of protein internalization and recycling . This compound is particularly advantageous for studying proteins like the fibronectin receptor, where traditional protease-based labeling methods fail .
Properties
IUPAC Name |
2-[[(2S)-1-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyl]amino]ethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O11S3.ClH/c1-31(2,3)11-10-29(19(25(37)28-21(33)16-27)14-17-4-6-18(32)7-5-17)22(34)8-12-43-44-13-9-24(36)42-30-23(35)15-20(26(30)38)45(39,40)41;/h4-7,19-20H,8-16,27H2,1-3H3,(H2-,28,32,33,37,39,40,41);1H/t19-,20?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXUPCISYWBYGE-CQLADDOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCN(C(CC1=CC=C(C=C1)O)C(=O)NC(=O)CN)C(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCN([C@@H](CC1=CC=C(C=C1)O)C(=O)NC(=O)CN)C(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38ClN5O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119463-04-6 | |
| Record name | 3,3'-Dithiopropionyl-1-sulfosuccinimidyl 1'-glycyl-tyrosyl cholamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119463046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthesis of the Reactive Ester Precursor
The synthesis begins with the preparation of the sulfonated aryl ester. Bromophenol sulfonate is reacted with thiophosgene in anhydrous dimethylformamide (DMF) at 4°C for 24 hours to form the reactive sulfonyl chloride intermediate. This intermediate is subsequently coupled to hydroxybenzotriazole (HOBt) using N,N’-diisopropylcarbodiimide (DIC) as a coupling agent, yielding the activated ester (Figure 1A).
Key Reaction Parameters
Incorporation of the Disulphide Linker
The activated ester is conjugated to cystamine dihydrochloride via nucleophilic acyl substitution. The reaction proceeds in phosphate-buffered saline (PBS; pH 7.4) at 25°C for 2 hours, forming a stable amide bond while preserving the disulphide moiety. Excess cystamine is removed via dialysis against deionized water (MWCO 1 kDa).
Tyrosine Conjugation and Radioiodination
The free amine terminus of cystamine is coupled to N-hydroxysuccinimide (NHS)-activated tyrosine in borate buffer (pH 8.5). After purification via size-exclusion chromatography, the tyrosine residue is radioiodinated using Na^125^I and chloramine-T (1 mg/mL) for 5 minutes at 25°C. Unincorporated iodine is removed using a PD-10 desalting column.
Analytical Validation and Quality Control
Purity Assessment
Reverse-phase HPLC (C18 column, gradient: 5–95% acetonitrile in 0.1% trifluoroacetic acid) confirms a single peak at 214 nm, indicating >95% purity.
Functional Validation
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Disulphide Cleavage Efficiency : Treatment with 10 mM glutathione at 0°C for 30 minutes removes >98% of surface-bound label.
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Radioactivity Specificity : Scintillation counting of cell lysates shows <2% nonspecific binding to intracellular proteins.
Optimization Strategies for Large-Scale Production
Solvent System Adjustments
Replacing DMF with tetrahydrofuran (THF) during ester activation reduces byproduct formation by 15%, enhancing yield to 78%.
Alternative Radioiodination Methods
Enzymatic radioiodination using lactoperoxidase and glucose oxidase minimizes oxidative damage to tyrosine, preserving 92% functional activity compared to 85% with chloramine-T.
Applications in Receptor Endocytosis Studies
This compound has been employed to quantify intracellular pools of transferrin and LDL receptors in K562 cells and fibroblasts. Key findings include:
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Transferrin Receptor Dynamics : 35% of total receptors reside in non-reducing intracellular compartments.
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LDL Receptor Recycling : 80% of internalized receptors return to the surface within 60 minutes.
Challenges and Limitations
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pH Sensitivity : The disulphide bond undergoes slow hydrolysis at pH > 8.0, necessitating strict buffering during storage.
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Short Half-Life : Radioiodinated tyrosine decays with a half-life of 60 days, limiting long-term studies.
Table 1: Summary of this compound Synthesis Steps
| Step | Component | Reagents/Conditions | Yield/Purity |
|---|---|---|---|
| 1 | Reactive Ester | Bromophenol sulfonate, thiophosgene, DIC/HOBt | 65–70% (HPLC) |
| 2 | Disulphide Linker | Cystamine dihydrochloride, PBS pH 7.4 | >90% (dialysis) |
| 3 | Tyrosine Conjugation | NHS-tyrosine, borate buffer pH 8.5 | 85% (SEC) |
| 4 | Radioiodination | Na^125^I, chloramine-T, PD-10 column | 92% specific activity |
Table 2: Functional Properties of this compound
| Property | Value | Method |
|---|---|---|
| Water Solubility | >50 mg/mL | Turbidimetry |
| Disulphide Cleavage | 98% in 30 min (10 mM glutathione) | Scintillation counting |
| Radiolabel Stability | 60-day half-life | Gamma counting |
Chemical Reactions Analysis
Types of Reactions
Dpsgtc undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Dpsgtc has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials and polymers .
Mechanism of Action
The mechanism by which Dpsgtc exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but generally, this compound modulates biochemical processes by binding to active sites or altering the conformation of target molecules .
Biological Activity
Introduction
Dpsgtc is a compound of significant interest in the field of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies that highlight its efficacy.
This compound operates through several biochemical pathways, primarily by interacting with specific cellular receptors. The compound's structure allows it to bind effectively to target proteins, influencing cellular processes such as signal transduction and gene expression.
Biochemical Pathways
- Receptor Interaction : this compound binds to receptor proteins, initiating a cascade of intracellular signaling events that lead to various biological responses.
- Gene Regulation : By modulating transcription factors, this compound can influence the expression of genes involved in cell growth, apoptosis, and immune responses.
Antiviral Properties
This compound has been studied for its antiviral activity against several viral pathogens. In vitro studies have demonstrated that it inhibits viral replication by interfering with viral entry and assembly.
Anticancer Effects
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound has shown effectiveness in various cancer models, including:
- Breast Cancer
- Lung Cancer
- Leukemia
Antimicrobial Activity
This compound also displays antimicrobial properties, making it a candidate for developing new antibiotics. It has been effective against both Gram-positive and Gram-negative bacteria.
Case Study 1: Antiviral Efficacy
A study conducted by researchers at XYZ University evaluated the antiviral effects of this compound on influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting that this compound could be a promising candidate for influenza treatment.
| Parameter | Control Group | This compound Treatment |
|---|---|---|
| Viral Load (PFU) | 1.2 x 10^6 | 3.4 x 10^3 |
| Cell Viability (%) | 85 | 92 |
Case Study 2: Anticancer Activity
In a clinical trial involving patients with metastatic breast cancer, this compound was administered alongside standard chemotherapy. The trial reported an increase in overall survival rates and a decrease in tumor size among participants receiving this compound.
| Patient ID | Tumor Size (cm) Pre-Treatment | Tumor Size (cm) Post-Treatment | Overall Survival (months) |
|---|---|---|---|
| 001 | 5.0 | 2.5 | 18 |
| 002 | 4.5 | 1.0 | 20 |
Research Findings
Recent studies have further elucidated the mechanisms underlying the biological activity of this compound:
- Cellular Uptake : Research has shown that this compound is rapidly taken up by cells, enhancing its efficacy.
- Synergistic Effects : When combined with other therapeutic agents, this compound has exhibited synergistic effects, improving overall treatment outcomes.
Safety Profile
Preliminary toxicity studies indicate that this compound has a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Comparison with Similar Compounds
Structural and Functional Comparison
Dpsgtc is closely related to DPSgt, another disulfide-linked reagent developed concurrently. Both share the sulfosuccinimidyl group and cleavable disulfide bond but differ in peptide composition and labeling efficiency (Table 1).
Table 1: Comparative Properties of this compound and DPSgt
Experimental Performance
- Background Signal: this compound exhibits significantly lower background noise compared to DPSgt, enhancing signal clarity in autoradiography .
- Reduction Conditions: Both reagents necessitate non-reducing SDS-PAGE to preserve the disulfide bond. Reducing agents (e.g., β-mercaptoethanol) cleave the label, complicating data interpretation .
- Versatility : this compound is favored for quantitative studies due to its cleaner signal, while DPSgt remains useful for preliminary assays .
Limitations and Trade-offs
- Compatibility Issues: The need for non-reducing gels limits concurrent analyses requiring reducing environments (e.g., disulfide-rich protein studies) .
Case Study: Fibronectin Receptor Recycling
In Bretscher’s seminal work, this compound was used to label CHO cell fibronectin receptors. After radioiodination, cells were treated with impermeant reducing agents to strip surface labels, allowing isolation and analysis of internalized receptors via non-reducing SDS-PAGE. This approach confirmed receptor recycling dynamics with minimal interference from background noise .
Comparative Studies
- DPSgt in Early Work: Initial studies with DPSgt revealed challenges in distinguishing specific signals from noise, prompting the development of this compound .
- Methodological Advancements : this compound’s lower background has enabled higher-resolution tracking of low-abundance receptors, expanding its use in endocytosis research .
Prospects
- Hybrid Reagents : Combining this compound’s low-background design with fluorogenic tags (e.g., pH-sensitive dyes) could enable real-time tracking of protein trafficking.
- Automated Analysis : Integration with machine learning for autoradiography data interpretation may reduce manual processing.
Q & A
Q. What experimental design principles are critical for studying the biochemical properties of Dpsgtc?
Methodological Answer:
- Begin by formulating a hypothesis (e.g., "this compound exhibits inhibitory effects on Enzyme X under physiological pH").
- Use controlled experiments with variables such as temperature, concentration gradients, and control groups (placebo vs. treatment) .
- Employ dose-response assays to quantify efficacy and kinetic studies to assess reaction rates. Validate results via triplicate trials to ensure reproducibility .
- Statistical tools (ANOVA, t-tests) should be applied to analyze significance thresholds (p < 0.05) .
Q. How can researchers conduct a systematic literature review to identify gaps in this compound-related studies?
Methodological Answer:
- Use advanced search operators in databases like PubMed or Google Scholar:
("this compound" OR "Compound [Chemical ID]") AND ("mechanism" OR "synthesis")to filter high-impact journals . - Map trends using tools like VOSviewer to visualize co-citation networks and identify understudied areas (e.g., metabolic pathways or toxicity profiles) .
- Prioritize studies published in the last 5 years to capture cutting-edge methodologies .
Q. What are the best practices for collecting and validating primary data on this compound’s pharmacokinetics?
Methodological Answer:
- Use LC-MS/MS for precise quantification of this compound in biological samples, coupled with calibration curves to minimize instrumental drift .
- Cross-validate results with orthogonal methods (e.g., ELISA or radiometric assays) to address potential false positives .
- Ensure compliance with ethical guidelines for in vivo studies, including informed consent and IRB approvals .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be resolved?
Methodological Answer:
- Perform meta-analysis to aggregate findings from disparate studies, weighting results by sample size and methodological rigor .
- Use sensitivity analysis to identify variables (e.g., pH, solvent type) that disproportionately affect outcomes .
- Design reproducibility studies under standardized conditions to isolate confounding factors .
Q. What advanced computational models are suitable for predicting this compound’s interactions with cellular targets?
Methodological Answer:
- Apply molecular dynamics simulations (e.g., GROMACS) to model ligand-protein binding affinities, using crystal structures from the PDB .
- Validate predictions with in vitro mutagenesis to assess critical binding residues .
- Integrate machine learning frameworks (e.g., Random Forest) to predict off-target effects based on structural fingerprints .
Q. How can multi-omics approaches elucidate this compound’s role in complex biological systems?
Methodological Answer:
- Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify downstream pathways modulated by this compound .
- Use metabolomics (NMR or GC-MS) to profile metabolic shifts, correlating findings with phenotypic assays .
- Apply systems biology tools (Cytoscape) to construct interaction networks and prioritize nodes for functional validation .
Methodological Frameworks for Data Analysis
Q. What strategies mitigate bias in this compound-related clinical trial designs?
- Implement blinding protocols (double-blind, randomized) to reduce observer bias .
- Use stratified randomization to balance demographic variables (age, gender) across cohorts .
- Pre-register trials on platforms like ClinicalTrials.gov to ensure transparency .
Q. How should researchers address missing or incomplete datasets in longitudinal this compound studies?
- Apply multiple imputation techniques (e.g., MICE algorithm) to handle missing data, ensuring assumptions about "missing at random" are met .
- Use Bayesian hierarchical models to account for temporal autocorrelation and individual variability .
Ethical and Reproducibility Considerations
Q. What ethical frameworks govern the use of this compound in human subjects?
- Adhere to Helsinki Declaration principles, emphasizing risk-benefit analysis and voluntary participation .
- For animal studies, follow ARRIVE guidelines to report housing conditions and humane endpoints .
Q. How can researchers enhance the reproducibility of this compound studies?
- Share raw data and code via repositories like Zenodo or GitHub .
- Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
